1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid is a chemical compound that belongs to the class of carboxylic acids. It has a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.26 g/mol . This compound is characterized by a cyclohexane ring substituted with a pyridin-3-yl group and a carboxylic acid group at the 1-position.
Scientific Research Applications
1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Safety and Hazards
Future Directions
The compound 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid is currently not intended for human or veterinary use. It is used for research purposes only. The European Medicines Agency has granted a product-specific waiver for a similar compound, (1S,3S)-3-({2-methyl-6-[1-methyl-5-({[methyl(propyl)carbamoyl]oxy}methyl)-1H-1,2,3-triazol-4-yl]pyridin-3-yl}oxy)cyclohexane-1-carboxylic acid (BMS-986278), for all pharmaceutical forms and all routes of administration .
Preparation Methods
The synthesis of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Cyclohexane Ring Formation: The cyclohexane ring can be formed through a Diels-Alder reaction or other cyclization methods.
Pyridin-3-yl Group Introduction: The pyridin-3-yl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The pyridin-3-yl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions include ketones, alcohols, and substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyridin-3-yl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
1-(Pyridin-2-yl)cyclohexane-1-carboxylic acid: Differing in the position of the pyridine ring, which can affect its reactivity and biological activity.
1-(Pyridin-4-yl)cyclohexane-1-carboxylic acid: Another positional isomer with distinct chemical and biological properties.
Cyclohexane-1-carboxylic acid: Lacking the pyridine ring, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in the specific positioning of the pyridin-3-yl group, which imparts unique reactivity and potential biological activities.
Properties
IUPAC Name |
1-pyridin-3-ylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11(15)12(6-2-1-3-7-12)10-5-4-8-13-9-10/h4-5,8-9H,1-3,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRMOGUBQMRKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CN=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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